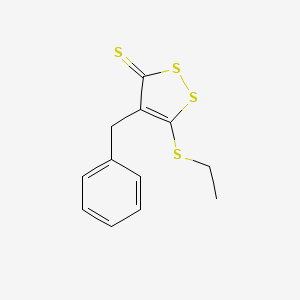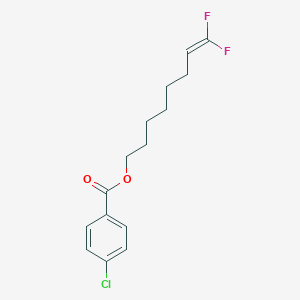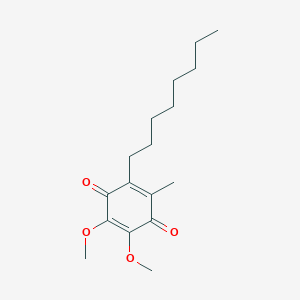
2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione is an organic compound belonging to the class of quinones. Quinones are characterized by a six-membered aromatic ring with two ketone substitutions. This compound is notable for its unique structure, which includes methoxy, methyl, and octyl groups attached to the cyclohexa-2,5-diene-1,4-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione typically involves the alkylation of a quinone precursor. One common method is the Friedel-Crafts alkylation, where an octyl group is introduced to the quinone ring using an octyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy groups can be introduced via methylation reactions using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more highly oxidized quinones.
Reduction: It can be reduced to hydroquinones, which are less oxidized forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex quinones, while reduction typically produces hydroquinones.
科学研究应用
2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. It can act as an electron acceptor in redox reactions, influencing cellular oxidative stress pathways. The compound may target specific enzymes and proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Ubiquinone-8: Similar in structure but with a longer isoprenoid side chain.
2-Decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione: A derivative with a decyl group instead of an octyl group.
6PPD-quinone: An antioxidant preservative used in tire manufacturing, structurally related but with different functional groups.
Uniqueness
2,3-Dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione is unique due to its specific combination of methoxy, methyl, and octyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
属性
CAS 编号 |
173218-48-9 |
|---|---|
分子式 |
C17H26O4 |
分子量 |
294.4 g/mol |
IUPAC 名称 |
2,3-dimethoxy-5-methyl-6-octylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H26O4/c1-5-6-7-8-9-10-11-13-12(2)14(18)16(20-3)17(21-4)15(13)19/h5-11H2,1-4H3 |
InChI 键 |
WZXVSRFLXYMBDG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B14271396.png)
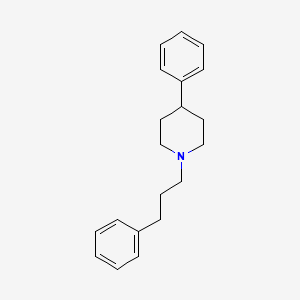
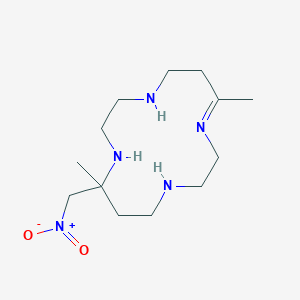
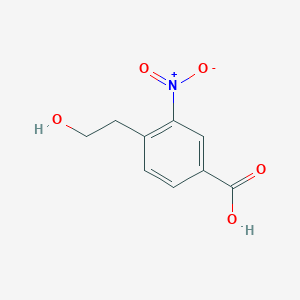
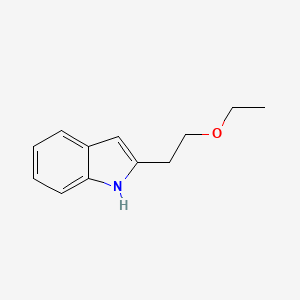
![Methyl 2-[(methylsulfamoyl)amino]benzoate](/img/structure/B14271409.png)
![Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14271410.png)
![4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B14271413.png)

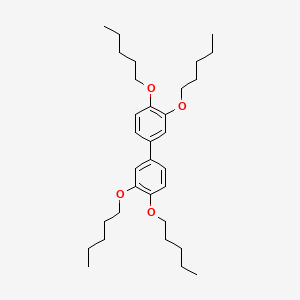
phosphanium bromide](/img/structure/B14271428.png)
